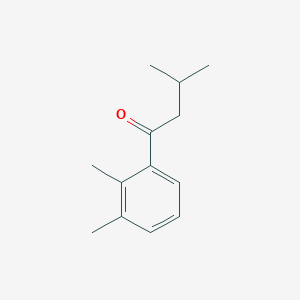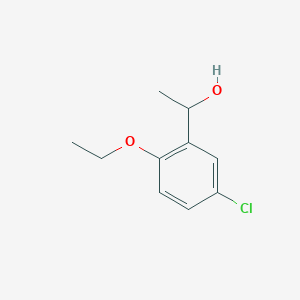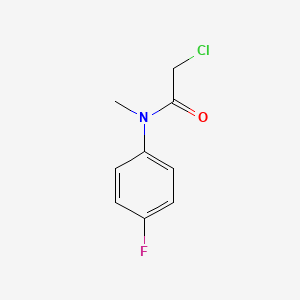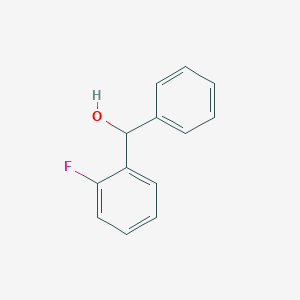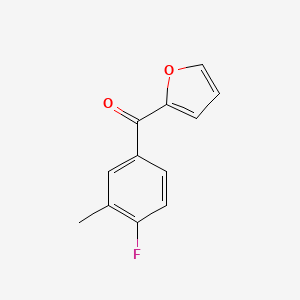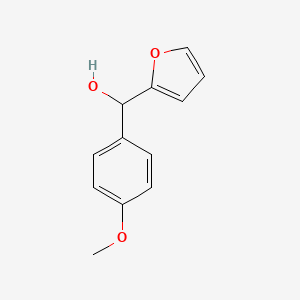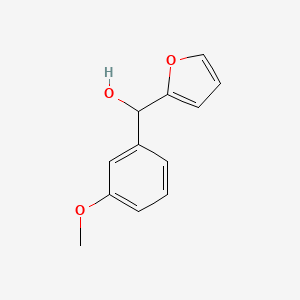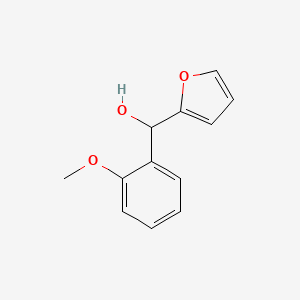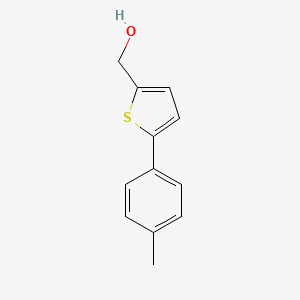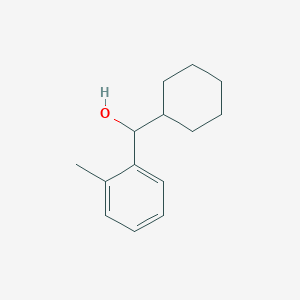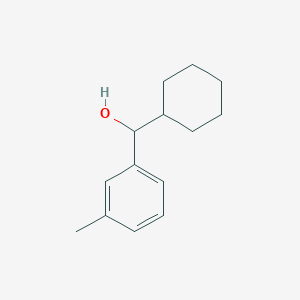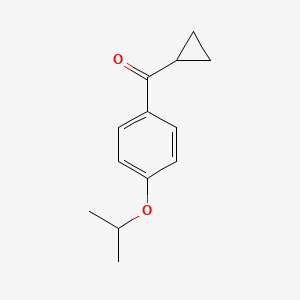
Cyclopropyl(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-isopropoxyphenyl)methanone is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound features a cyclopropyl group attached to a methanone moiety, which is further connected to a 4-isopropoxyphenyl group. It is primarily used in research settings and has various applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-isopropoxyphenyl)methanone typically involves the following steps:
Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection.
Bromine Substitution: The protected phenol is then subjected to bromine substitution.
Etherification: The brominated intermediate undergoes etherification.
Deprotection: Finally, the protected groups are removed to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar steps as outlined above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopropyl(4-isopropoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which Cyclopropyl(4-isopropoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets. The cyclopropyl group imposes conformational rigidity, which can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This rigidity also enhances the metabolic stability of the compound, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
- Cyclopropyl(4-methoxyphenyl)methanone
- Cyclopropyl(4-ethoxyphenyl)methanone
- Cyclopropyl(4-propoxyphenyl)methanone
Comparison: Cyclopropyl(4-isopropoxyphenyl)methanone is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The isopropoxy group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets, making it distinct in its applications and effectiveness .
Properties
IUPAC Name |
cyclopropyl-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)15-12-7-5-11(6-8-12)13(14)10-3-4-10/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNRZNADQGAHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


